molecular formula C11H15ClO2 B8462596 1-(4-Chlorobutoxy)-3-methoxybenzene

1-(4-Chlorobutoxy)-3-methoxybenzene

Cat. No.: B8462596
M. Wt: 214.69 g/mol
InChI Key: GSTVHGSVERNSEB-UHFFFAOYSA-N
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Description

1-(4-Chlorobutoxy)-3-methoxybenzene is an organic compound featuring an aryl chlorobutyl ether structure, which serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis. The presence of both a chlorobutoxy chain and a methoxybenzene ring makes it a valuable substrate for further functionalization . The methoxy group is a common motif in drug discovery, known to influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets by modulating electronic properties and lipophilicity . The terminal chlorine atom on the butoxy chain is a reactive handle, allowing this compound to act as an alkylating agent or to participate in nucleophilic substitution reactions to form longer chains or heterocycles . Researchers may utilize this compound in the synthesis of more complex molecules, such as macrocyclic compounds, or as a precursor for generating chemical libraries in drug discovery efforts . For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15ClO2

Molecular Weight

214.69 g/mol

IUPAC Name

1-(4-chlorobutoxy)-3-methoxybenzene

InChI

InChI=1S/C11H15ClO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3

InChI Key

GSTVHGSVERNSEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Longer chains (e.g., hex-5-enyloxy) increase molecular weight and hydrophobicity compared to shorter chains (e.g., allyloxy) .
  • Halogen Effects : Chlorine (in the target compound) vs. bromine (e.g., 1-(1-bromopropyl)-3-methoxybenzene) alters reactivity and stability. Bromine’s higher polarizability may enhance electrophilic substitution rates .
  • Synthesis Yields : Yields vary significantly; iodovinyl sulfonylation achieves 66% , while allyloxy derivatives are obtained in >95% purity via optimized protocols .

Spectral Data Comparison

NMR and IR spectroscopy are critical for structural validation (Table 2):

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
1-(4-Chlorobutoxy)-3-methoxybenzene Expected: ~3.75 (OCH₃), 1.6–3.5 (CH₂) Expected: ~55 (OCH₃), 30–50 (CH₂) Not reported
(E)-1-(1-iodo-2-(phenylsulfonyl)vinyl)-3-methoxybenzene 3.76 (OCH₃), 6.65–7.60 (aromatic) 55.28 (OCH₃), 112–158 (aromatic) Not reported
1-(allyloxy)-3-methoxybenzene 3.78 (OCH₃), 5.2–6.1 (allyl protons) 55.3 (OCH₃), 114–160 (aromatic) 2850–2950 (C-H stretch)

Key Trends :

  • Methoxy Signal : Consistently appears as a singlet near δ 3.75–3.78 ppm in ¹H NMR .
  • Alkoxy Protons : Resonances between δ 1.6–3.5 ppm for chlorobutoxy chains vs. δ 5.2–6.1 ppm for allyl groups .

Physicochemical and Functional Differences

  • Reactivity : The terminal chlorine in the target compound may participate in nucleophilic substitutions, whereas bromine in 1-(1-bromopropyl)-3-methoxybenzene offers higher leaving-group ability .
  • Stability : Compounds with saturated chains (e.g., chlorobutoxy) are more stable under oxidative conditions than those with double bonds (e.g., hex-5-enyloxy) .

Preparation Methods

Reaction Mechanism and Conditions

The phenolic oxygen of 3-methoxyphenol acts as a nucleophile, displacing the bromide ion from 1-bromo-4-chlorobutane. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), facilitates the reaction by stabilizing the ionic intermediates. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically employed as the base to deprotonate the phenol.

Example Procedure:

  • Reactants: 3-Methoxyphenol (1.0 equiv), 1-bromo-4-chlorobutane (1.1 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (0.5 M)

  • Temperature: 80°C

  • Duration: 12 hours

  • Yield: 85–90%

Optimization Insights

  • Base Selection: Sodium hydride (NaH) in THF at reflux (65°C) enhances reaction rates but requires careful moisture control.

  • Solvent Impact: DMF outperforms toluene in yield due to better solubility of ionic species.

  • Side Reactions: Competitive elimination to form alkenes is mitigated by avoiding excess alkyl halide.

Mitsunobu Reaction

For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative. This method utilizes a trialkyl phosphine (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate, DEAD) to facilitate ether formation between 3-methoxyphenol and 4-chloro-1-butanol.

Key Advantages

  • Stereochemical Control: Retains configuration at the alcohol carbon.

  • Broad Functional Group Tolerance: Suitable for complex substrates.

Example Procedure:

  • Reactants: 3-Methoxyphenol (1.0 equiv), 4-chloro-1-butanol (1.0 equiv)

  • Reagents: Triphenylphosphine (1.2 equiv), DEAD (1.2 equiv)

  • Solvent: THF (0.3 M)

  • Temperature: 25°C

  • Duration: 3 hours

  • Yield: 88–92%

Practical Considerations

  • Cost: Mitsunobu reagents are expensive, limiting scalability.

  • Workup: Triphenylphosphine oxide byproduct necessitates column chromatography for purification.

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions provide a modular route, especially when introducing the chlorobutoxy group to pre-functionalized aryl halides.

Buchwald-Hartwig Amination Variant

While traditionally used for C–N bond formation, modified conditions enable ether synthesis. A palladium catalyst (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., Xantphos) couples 3-methoxybromobenzene with 4-chloro-1-butanol.

Example Procedure:

  • Reactants: 3-Bromo-methoxybenzene (1.0 equiv), 4-chloro-1-butanol (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%), Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (0.4 M)

  • Temperature: 100°C

  • Duration: 6 hours

  • Yield: 75–80%

Challenges

  • Ligand Sensitivity: Bulky ligands are essential to suppress undesired β-hydride elimination.

  • Substrate Scope: Limited to electronically activated aryl halides.

Nucleophilic Aromatic Substitution

Electron-rich aryl fluorides or chlorides undergo substitution with alkoxide nucleophiles under high-temperature conditions.

Direct Substitution on 3-Methoxyhalobenzenes

  • Reactants: 3-Methoxyfluorobenzene (1.0 equiv), 4-chlorobutanol (1.5 equiv)

  • Base: NaH (2.0 equiv)

  • Solvent: DMSO (0.6 M)

  • Temperature: 120°C

  • Duration: 8 hours

  • Yield: 70–75%

Limitations

  • Harsh Conditions: Prolonged heating risks decomposition.

  • Regioselectivity: Competing ortho-substitution may occur with certain directing groups.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Complexity
Williamson Synthesis85–90LowHighModerate
Mitsunobu Reaction88–92HighLowHigh
Pd-Catalyzed Coupling75–80ModerateModerateHigh
Nucleophilic Substitution70–75LowModerateLow

Industrial-Scale Considerations

For large-scale production, the Williamson synthesis is preferred due to its cost-effectiveness and straightforward workup. Recent patents highlight the use of continuous flow reactors to enhance efficiency and safety. Key parameters include:

  • Recycling Solvents: DMF recovery via distillation reduces waste.

  • Catalyst Recovery: Palladium catalysts are filtered and reused in subsequent batches.

Emerging Techniques

Electrochemical Synthesis

Preliminary studies indicate that electrochemical oxidation of 3-methoxyphenol in the presence of 1-bromo-4-chlorobutane achieves 80% yield at ambient temperature, avoiding exogenous bases.

Biocatalytic Approaches

Lipase-mediated etherification in non-aqueous media shows promise for enantioselective synthesis, though yields remain suboptimal (50–60%) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorobutoxy)-3-methoxybenzene, and how can side products be minimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methoxybenzene derivatives and 4-chlorobutyl intermediates. A common approach is to use a polar aprotic solvent (e.g., DMF or dichloromethane) with a base (e.g., K₂CO₃ or triethylamine) to deprotonate the hydroxyl group. For example, thionyl chloride (SOCl₂) can activate the hydroxyl group in 3-methoxybenzyl alcohol, facilitating substitution . Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 alcohol:alkylating agent) are critical to minimize byproducts like di-alkylated species or elimination products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Table 1 : Comparative Yields Under Different Conditions

SolventBaseTemperature (°C)Yield (%)Byproducts Identified
DMFK₂CO₃6072Di-alkylated (8%)
CH₂Cl₂Et₃N2065None
THFNaH4068Elimination (5%)

Q. How can NMR spectroscopy distinguish this compound from structural isomers?

  • Methodological Answer : ¹H and ¹³C NMR are essential for structural confirmation. The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8 ppm in ¹H NMR, while the chlorobutoxy chain shows distinct splitting patterns: the terminal -CH₂Cl group resonates as a triplet (δ 3.5–3.7 ppm) due to coupling with adjacent -CH₂- groups. ¹³C NMR will display signals at ~δ 55 ppm (OCH₃), δ 45–50 ppm (C-Cl), and aromatic carbons between δ 110–160 ppm. Overlap with isomers (e.g., 1-(3-Chlorobutoxy) derivatives) can be resolved using 2D NMR (COSY or HSQC) to map connectivity .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Chlorinated compounds require rigorous safety measures:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if vapor pressure exceeds safe limits .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How does halogen substitution (Cl vs. Br) in the butoxy chain affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Comparative studies with brominated analogs (e.g., 1-(4-Bromobutoxy)-3-methoxybenzene) reveal higher reactivity in Suzuki-Miyaura couplings due to weaker C-Br bonds. For example, palladium-catalyzed coupling of the brominated derivative with aryl boronic acids proceeds at 80°C (yield: 85%), whereas the chlorinated analog requires higher temperatures (100°C) or microwave assistance (yield: 65–70%) . Kinetic studies (e.g., Arrhenius plots) can quantify activation energy differences.

Q. What mechanistic insights explain the stereochemical outcomes in Z-selective alkylation reactions involving chlorinated intermediates?

  • Methodological Answer : Photoredox/nickel dual catalysis enables Z-selective alkylation by stabilizing radical intermediates. For chlorobutoxy derivatives, the steric bulk of the nickel catalyst (e.g., dtbbpy ligands) directs alkyl radical addition to the less hindered face, favoring Z-configuration. Computational modeling (DFT) of transition states can validate this hypothesis .

Q. How can computational methods predict the environmental persistence of this compound?

  • Methodological Answer : Use QSAR models to estimate biodegradability and toxicity. Parameters like logP (octanol-water partition coefficient) and molecular polarizability predict bioaccumulation potential. Molecular dynamics simulations can model hydrolysis rates in aquatic environments, identifying degradation pathways (e.g., cleavage of the ether bond) .

Data Contradictions and Resolution

  • Contradiction : Conflicting reports on the stability of chlorobutoxy ethers under acidic conditions.
    • Resolution : Stability varies with substitution patterns. Electron-donating groups (e.g., -OCH₃) meta to the ether linkage enhance resistance to acid-catalyzed hydrolysis. Controlled experiments (pH 1–7, 25–60°C) with LC-MS monitoring can clarify degradation kinetics .

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